5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines several bioactive moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine and triazoloquinazoline scaffolds are known for their diverse biological activities, making this compound a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with triazoloquinazoline precursors under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane, acetonitrile, and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms
Biology: Investigated for its potential as a bioactive molecule in various biological assays
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer properties
Triazoloquinazoline derivatives: Studied for their anti-inflammatory and antiviral activities
Uniqueness
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple bioactive scaffolds, which may result in synergistic effects and enhanced biological activity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14N6S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N6S/c1-12-19-17-14-6-2-3-7-15(14)21-18(24(17)22-12)25-11-13-10-23-9-5-4-8-16(23)20-13/h2-10H,11H2,1H3 |
InChI Key |
MMXXQLPIJCZTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CN5C=CC=CC5=N4 |
Origin of Product |
United States |
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